

Dar-4M AM for Nitric Oxide Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dar-4M AM

Cat. No.: B1244967

[Get Quote](#)

This guide provides a comprehensive overview of **Dar-4M AM** (Diaminorhodamine-4M acetoxymethyl ester), a widely used fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS) in cellular systems. Tailored for researchers, scientists, and drug development professionals, this document details the probe's detection limits, experimental protocols for its application in fluorescence microscopy and flow cytometry, and explores the key signaling pathways it helps to elucidate.

Core Principles and Detection Mechanism

Dar-4M AM is a cell-permeable, non-fluorescent molecule that serves as an indicator for intracellular NO. Its mechanism of action involves a two-step process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting **Dar-4M AM** into the membrane-impermeable and NO-reactive form, Dar-4M. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange-red fluorescence.^[1] This fluorescence intensity is directly proportional to the concentration of NO and other reactive nitrogen species within the cell.

A critical consideration for researchers is the specificity of Dar-4M. While it is a sensitive detector of NO, it is more accurately described as a probe for reactive nitrogen species (RNS).^[2] The fluorescent yield of Dar-4M can be enhanced in the presence of other oxidants, and

therefore, it is a valuable tool for assessing the overall RNS production rather than being exclusively specific for nitric oxide.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Dar-4M AM** and its fluorescent product, DAR-4M T, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Reference
Molecular Weight	630.47 g/mol	
Excitation Wavelength (λ_{ex})	~560 nm	[1]
Emission Wavelength (λ_{em})	~575 nm	[1]
Molar Extinction Coefficient (ϵ) of DAR-4M T	76,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ) of DAR-4M T	0.42	[1]
Appearance	Dark red solution	
Solubility	Soluble in DMSO	[3]

Table 2: Performance Characteristics

Parameter	Value	Reference
Detection Limit for Nitric Oxide	~10 nM	[4]
Optimal pH Range	4.0 - 12.0	[1]
Cell Permeability	Yes (as Dar-4M AM)	[1]
Photostability	Greater than fluorescein-based probes	[1]

Experimental Protocols

Detailed methodologies for the application of **Dar-4M AM** in fluorescence microscopy and flow cytometry are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy for Intracellular NO Imaging

This protocol outlines the steps for visualizing intracellular nitric oxide production in adherent cells using fluorescence microscopy.

Materials:

- **Dar-4M AM** stock solution (1 mM in anhydrous DMSO)
- Pluronic F-127 (20% w/v in anhydrous DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

- Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
- Reagent Preparation:
 - Prepare a fresh working solution of **Dar-4M AM** in pre-warmed cell culture medium or buffer to a final concentration of 5-10 μ M.
 - To aid in dissolving the probe, first mix the required volume of the 1 mM **Dar-4M AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting to the final volume.
- Cell Loading:

- Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
- Add the **Dar-4M AM** working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.
- Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
- De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.
- Stimulation of NO Production (Optional): To induce nitric oxide production, replace the medium with a fresh solution containing the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls, such as an unstimulated control and a positive control with a known NO donor. To confirm the signal is from nitric oxide synthase (NOS) activity, a condition with a NOS inhibitor (e.g., L-NAME) should be included.
- Image Acquisition: Mount the coverslips on a microscope slide or place the imaging plate on the microscope stage. Acquire fluorescent images using a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm). Use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.
- Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the control group.

Flow Cytometry for Quantification of Intracellular NO

This protocol provides a method for the quantitative analysis of intracellular nitric oxide production in a cell population using flow cytometry.

Materials:

- **Dar-4M AM** stock solution (1 mM in anhydrous DMSO)
- Cell culture medium or buffer (e.g., PBS or HBSS)

- Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence.
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - For suspension cells, harvest by centrifugation.
 - For adherent cells, detach using a gentle method such as trypsinization and then collect by centrifugation.
 - Wash the cells once with PBS or HBSS.
 - Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.
- Cell Loading: Add the **Dar-4M AM** stock solution to the cell suspension to a final concentration of 5-10 μ M. Incubate for 30-60 minutes at 37°C, protected from light.
- Washing: After incubation, centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.
- Stimulation of NO Production:
 - Resuspend the cells in fresh, pre-warmed medium.
 - Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with an NO donor, experimental conditions).
 - Add the respective stimuli to each tube and incubate for the desired period.
- Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a laser at approximately 560 nm and collect the fluorescence emission at around 575 nm. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

- **Data Analysis:** Gate the cell population of interest based on forward and side scatter properties. Analyze the mean fluorescence intensity of the Dar-4M T signal in the appropriate detector for each sample.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for **Dar-4M AM** applications and the major nitric oxide signaling pathways that can be investigated using this probe.

Experimental Workflow



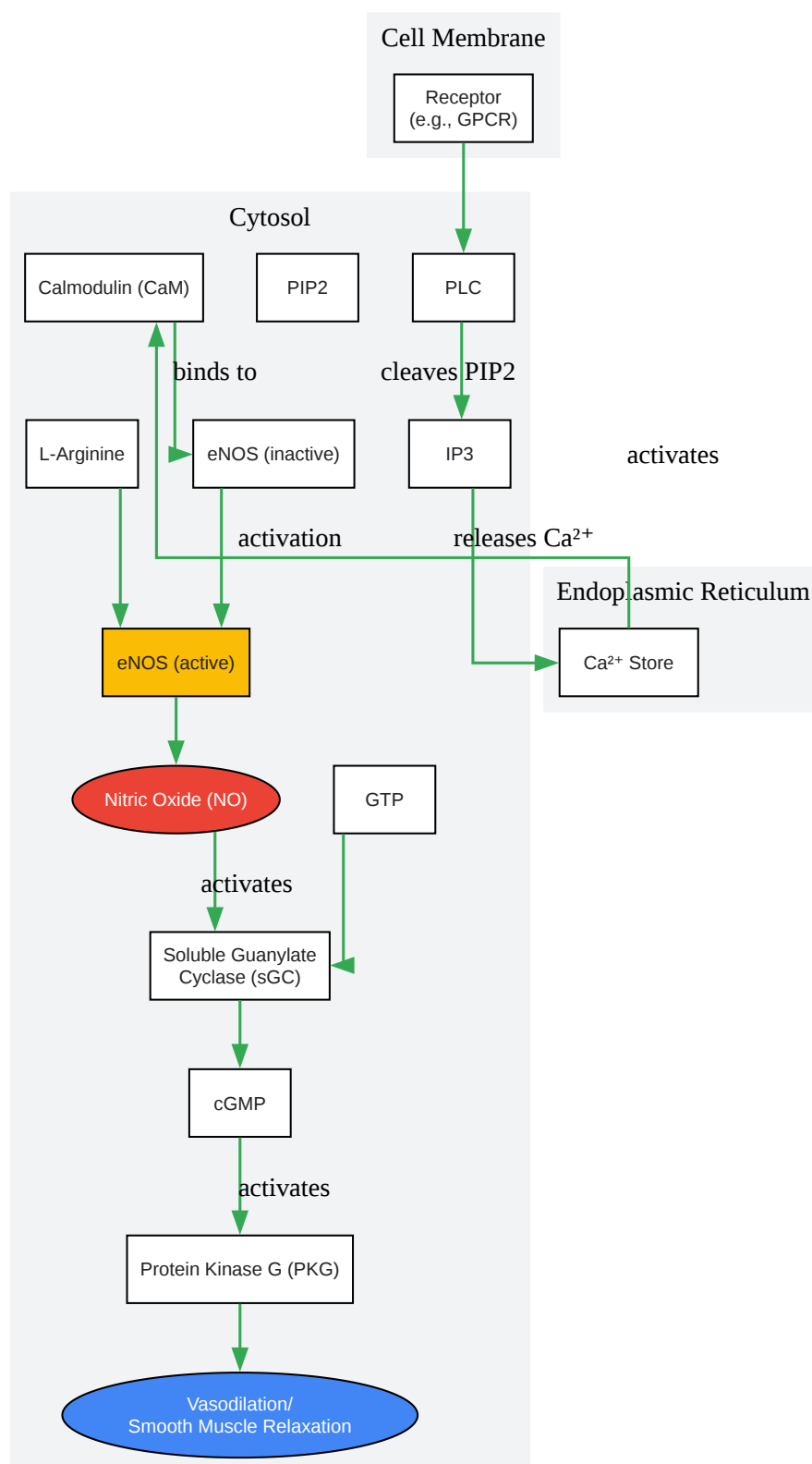
[Click to download full resolution via product page](#)

General experimental workflow for using **Dar-4M AM**.

Nitric Oxide Signaling Pathways

Nitric oxide is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). **Dar-4M AM** can be used to study the activity of these enzymes in various cell types.

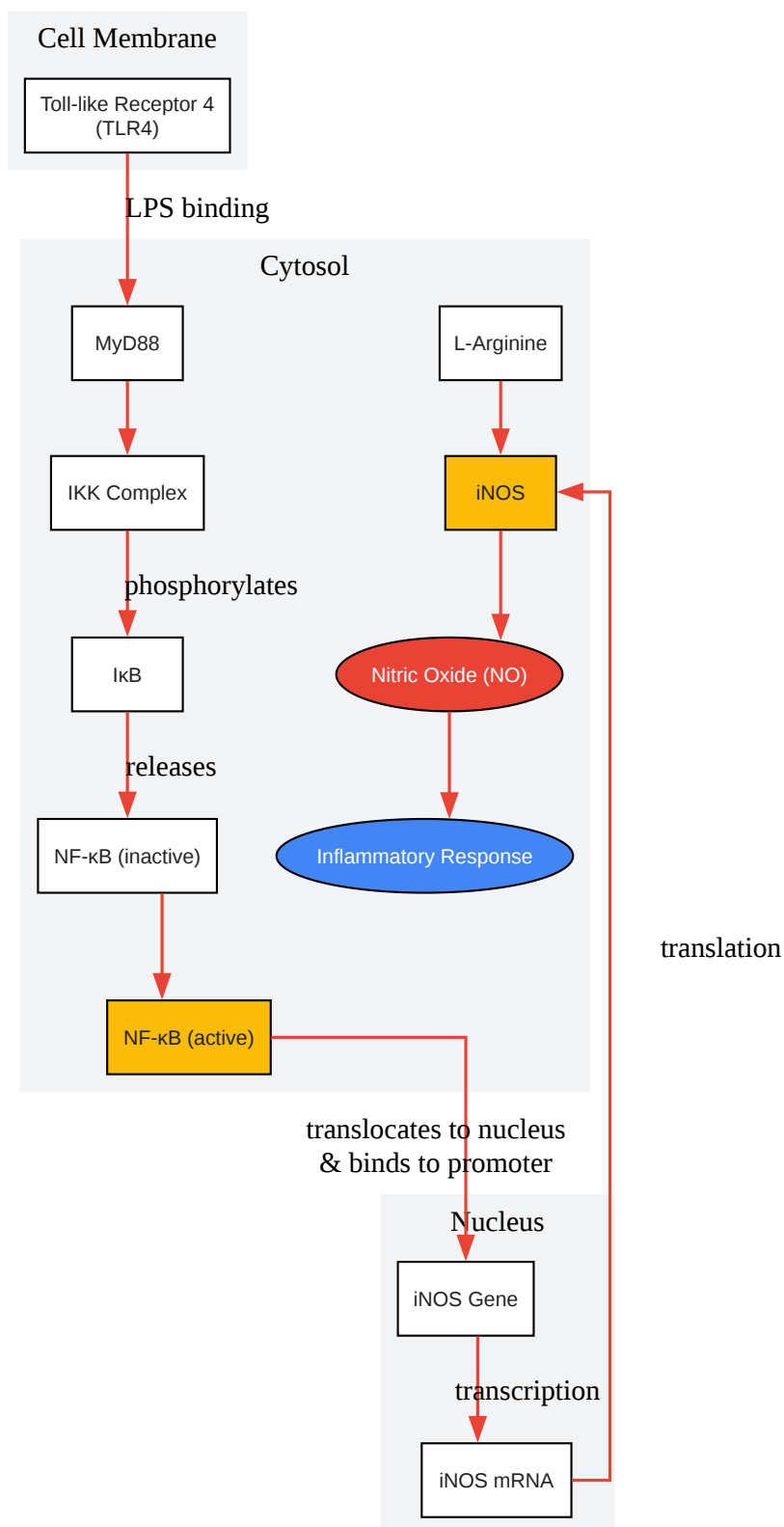
eNOS Signaling Pathway:



[Click to download full resolution via product page](#)

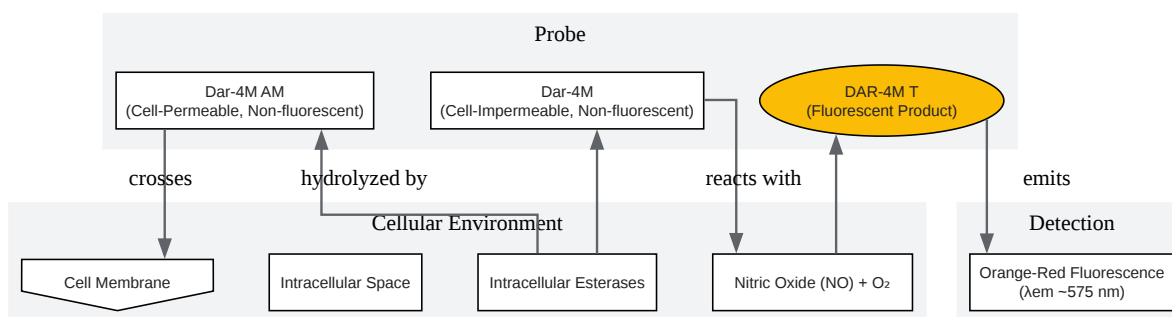
Simplified eNOS signaling pathway leading to vasodilation.

iNOS Signaling Pathway:

[Click to download full resolution via product page](#)

Simplified iNOS signaling pathway in response to inflammation.

Logical Relationship: **Dar-4M AM** in NO Detection



[Click to download full resolution via product page](#)

Logical flow of **Dar-4M AM** from entry into the cell to fluorescent detection of nitric oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

- To cite this document: BenchChem. [Dar-4M AM for Nitric Oxide Detection: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1244967#dar-4m-am-detection-limit-for-nitric-oxide\]](https://www.benchchem.com/product/b1244967#dar-4m-am-detection-limit-for-nitric-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com